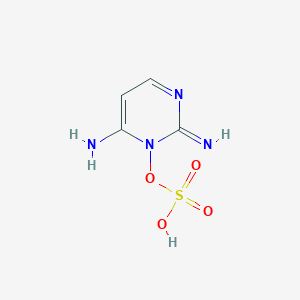
2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis platforms could be considered to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amino derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit the synthesis of nucleic acids by interfering with the function of key enzymes involved in DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
2-Aminobenzothiazole: Widely used in synthetic organic chemistry and biological fields due to its potent pharmacological activities.
2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones: Exhibits antifungal activity and is used in agricultural applications.
Uniqueness
2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine is unique due to its sulfooxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specific properties.
Propriétés
Numéro CAS |
106754-41-0 |
|---|---|
Formule moléculaire |
C4H6N4O4S |
Poids moléculaire |
206.18 g/mol |
Nom IUPAC |
(6-amino-2-iminopyrimidin-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C4H6N4O4S/c5-3-1-2-7-4(6)8(3)12-13(9,10)11/h1-2,6H,5H2,(H,9,10,11) |
Clé InChI |
HVGKJQKXESGZJV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(C(=N)N=C1)OS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)




mercury](/img/structure/B14318694.png)




![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)

![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
